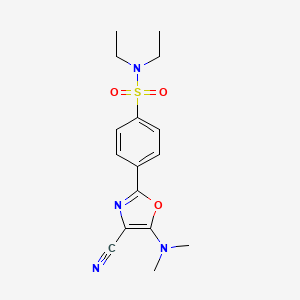
4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound relies on a two-step sequence including heterocyclization of 2-amido-3,3-dichloroacrylonitriles with aliphatic secondary amines (dimethylamine, morpholine), primary aliphatic amines with active functional groups (2-aminoethanol and glycine ethyl ester), and aniline . This process features readily available starting materials, simple operations, and good to high yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-amino-4-cyanoxazole core with a carboxylate group at the C-2 position, connected to the heterocycle directly or through an aliphatic linker . This carboxylic group is an attractive motif that can be found in a variety of drug-relevant compounds and also used for further modifications .Chemical Reactions Analysis
The compound has shown wide synthetic applicability. Efficient transformations of selected trisubstituted compounds were used to demonstrate their rich synthetic potential – e.g., as precursors to 2- (4-cyano-5- (dimethylamino)oxazol-2-yl)acetamides, oxazole-containing macrocyclic structures, 2- (oxazol-2-yl)acetamides, amino pyrazoles, 3- (4-cyano-5-aminoxazol-2-yl)coumarins, and oxazole amino acids .Scientific Research Applications
Chromatographic Analysis
Research by Vandenheuvel and Gruber (1975) explored the reaction of dimethylformamide dialkylacetals with primary sulfonamides to form N-dimethylaminomethylene derivatives, which exhibit excellent gas-liquid chromatographic properties. This method demonstrates a practical application in biological studies, specifically in the gas-liquid chromatographic determination of sulfonamide derivatives in biological samples, showcasing its utility in analytical chemistry and pharmacology studies Vandenheuvel & Gruber, 1975.
COX-2 Inhibition for Pain and Inflammation Management
A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds similar to 4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide, highlighted their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The research identified a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, indicating the relevance of such compounds in developing treatments for rheumatoid arthritis, osteoarthritis, and acute pain Hashimoto et al., 2002.
Heterocyclic Synthesis and Molecular Docking Studies
Hassan (2014) conducted synthesis and molecular docking studies on novel heterocyclic compounds containing the sulfonamide moiety derived from reactions with 4-Acetyl-N, N-diethylbenzenesulfonamide. These compounds were designed to act as Cyclooxygenase (COX-2) inhibitors, showcasing the use of sulfonamide derivatives in designing new pharmaceuticals with potential anti-inflammatory properties Hassan, 2014.
Carbonic Anhydrase Inhibition for Therapeutic Applications
Research by Sapegin et al. (2018) on [1,4]oxazepine-based primary sulfonamides demonstrated strong inhibition of human carbonic anhydrases, a therapeutic target for various conditions including glaucoma, epilepsy, and cancer. This study underscores the significance of sulfonamide derivatives in the development of novel inhibitors for therapeutic applications Sapegin et al., 2018.
Future Directions
properties
IUPAC Name |
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-5-20(6-2)24(21,22)13-9-7-12(8-10-13)15-18-14(11-17)16(23-15)19(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFROCQNHXHUXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

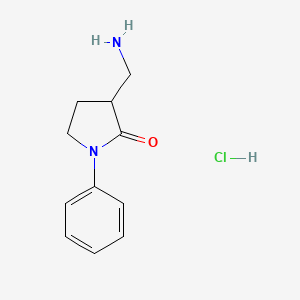
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
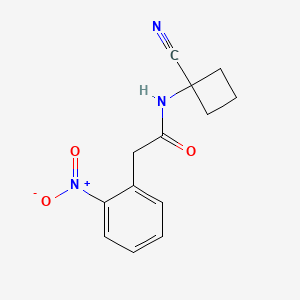

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2567675.png)
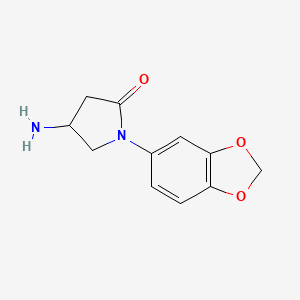
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2567678.png)
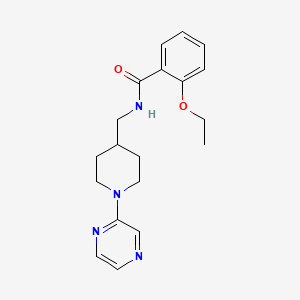
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
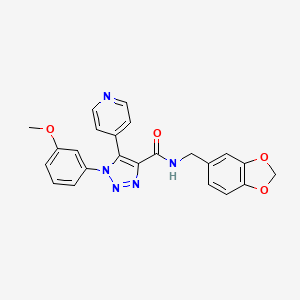
![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)
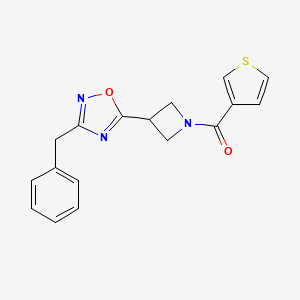
![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)